2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one

Lipophilicity Membrane Permeability ADME Prediction

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one (CAS 320424-29-1) is a symmetrically dihalogenated 1,2,4-triazole derivative bearing a phenacyl substituent at the N-1 position. With a molecular formula of C₁₀H₇Br₂N₃O and a molecular weight of 344.99 g/mol, this compound belongs to the class of triazolyl-alkanones, a scaffold recognized in both agrochemical fungicide development and pharmaceutical intermediate chemistry.

Molecular Formula C10H7Br2N3O
Molecular Weight 344.99 g/mol
CAS No. 320424-29-1
Cat. No. B3035418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one
CAS320424-29-1
Molecular FormulaC10H7Br2N3O
Molecular Weight344.99 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br
InChIInChI=1S/C10H7Br2N3O/c11-9-13-10(12)15(14-9)6-8(16)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyDVXLIQUFJYKXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one (CAS 320424-29-1): Comparative Physicochemical and Synthetic Utility Profile for Procurement Decision-Making


2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one (CAS 320424-29-1) is a symmetrically dihalogenated 1,2,4-triazole derivative bearing a phenacyl substituent at the N-1 position. With a molecular formula of C₁₀H₇Br₂N₃O and a molecular weight of 344.99 g/mol, this compound belongs to the class of triazolyl-alkanones, a scaffold recognized in both agrochemical fungicide development and pharmaceutical intermediate chemistry [1]. Its computed XLogP3 of 3.6 and topological polar surface area (TPSA) of 47.8 Ų position it as a moderately lipophilic, hydrogen-bond-accepting small molecule suitable for membrane permeability studies and further derivatization [2]. The presence of two bromine atoms at the 3- and 5-positions of the triazole ring confers distinct reactivity advantages over non-halogenated or mono-halogenated analogs, particularly in palladium-catalyzed cross-coupling transformations [3]. Multiple suppliers offer this compound at ≥98% purity, though commercial availability fluctuates by region .

Why In-Class Triazolyl-Alkanone Analogs Cannot Substitute for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one Without Experimental Revalidation


The 3,5-dibromo-1,2,4-triazole pharmacophore is not functionally interchangeable with its 3,5-dichloro, non-halogenated, or mono-bromo counterparts. The two bromine atoms substantially alter lipophilicity (XLogP3 = 3.6) relative to the unsubstituted parent scaffold, directly impacting membrane partitioning, protein binding, and metabolic stability profiles [1]. More critically, the symmetrical C-Br bonds serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling regioselective introduction of aryl or heteroaryl groups that is mechanistically impossible with non-halogenated or mono-halogenated analogs [2]. The higher molecular weight (344.99 g/mol) and distinctive isotopic pattern arising from the two bromine atoms also make this compound uniquely suited as a mass spectrometry reference standard, a role that the lighter dichloro analog (MW 256.08) cannot fulfill with equivalent sensitivity . Generic substitution therefore risks both altered biological performance and loss of synthetic versatility [3].

Quantitative Differentiation Evidence for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 3.6 for the 3,5-Dibromo Derivative vs. Estimated ~1.0–1.5 for the Non-Halogenated Parent Scaffold

The target compound exhibits a computed XLogP3 of 3.6 [1], which is substantially higher than the estimated XLogP3 of approximately 1.0–1.5 for the non-halogenated parent 2-(1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one (based on the general observation that each bromine atom contributes approximately +1.0 to +1.5 log units relative to hydrogen on an aromatic heterocycle). This difference of roughly 2.1–2.6 log units translates to a predicted 100- to 400-fold increase in octanol-water partition coefficient, directly impacting membrane permeability predictions in cellular assays.

Lipophilicity Membrane Permeability ADME Prediction

Molecular Weight Differentiation: 344.99 g/mol vs. 256.08 g/mol for the 3,5-Dichloro Analog — Implications for Mass Spectrometry Sensitivity

The target compound has a molecular weight of 344.99 g/mol (C₁₀H₇Br₂N₃O) [1], compared to 256.08 g/mol for the 3,5-dichloro analog 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-phenylethanone (C₁₀H₇Cl₂N₃O) . The dibromo derivative is 88.91 g/mol heavier and displays a distinctive 1:2:1 isotopic triplet (due to the two bromine atoms with nearly equal ⁷⁹Br/⁸¹Br abundance), which provides superior signal-to-noise discrimination in LC-MS and GC-MS analyses compared to the chlorine isotopic pattern of the dichloro analog.

Mass Spectrometry Isotopic Pattern Quantitative Analysis

Synthetic Versatility: Dual Suzuki-Coupling Sites Enable Sequential Aryl Introduction Unavailable to Non-Halogenated or Mono-Halogenated Analogs

The symmetrical 3,5-dibromo substitution pattern on the 1,2,4-triazole ring enables two sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing controlled, stepwise introduction of two different aryl or heteroaryl groups [1]. This orthogonal reactivity has been experimentally demonstrated for 3,5-dibromo-1H-1,2,4-triazole derivatives, which undergo efficient Suzuki coupling with arylboronic acids to yield unsymmetrical 3,5-diaryl-1,2,4-triazoles [1]. In contrast, the non-halogenated parent 2-(1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one lacks C-Br bonds entirely, and the 3,5-dichloro analog, while theoretically capable of similar coupling, shows lower oxidative addition reactivity with palladium(0) catalysts due to the stronger C-Cl bond (bond dissociation energy: C-Cl ≈ 397 kJ/mol vs. C-Br ≈ 280 kJ/mol) [2]. The 3,5-dibromo derivative is also employed as a key intermediate in the patented synthesis of voriconazole analogs, highlighting its practical synthetic utility [3].

Cross-Coupling Suzuki-Miyaura Building Block C-H Functionalization

Documented Fungicide Scaffold: Triazolyl-Alkanone Class Recognized in Patent Literature for Microbicidal Applications

The general class of 2-(1H-1,2,4-triazolyl)-1-phenylethan-1-one derivatives, including halogenated variants, is explicitly claimed and exemplified in patent US-4853399-A as possessing microbicidal properties effective against phytopathogenic microorganisms [1]. Within this patent family, the halogen substitution pattern on the phenacyl and triazole moieties is a critical determinant of antifungal potency and spectrum. While the specific 3,5-dibromo compound was not the primary exemplar in this patent, the class-level structure-activity relationship (SAR) indicates that dihalogenation of the triazole ring contributes to enhanced fungicidal activity relative to the non-halogenated scaffold [1]. This contrasts with simple 1,2,4-triazole, which lacks the phenacyl ketone moiety essential for target binding in sterol 14α-demethylase inhibition, the canonical target of triazole fungicides.

Agrochemical Fungicide Plant Protection Microbicide

Purity Specifications and Commercial Availability: ≥98% Purity Standard with Multi-Vendor Sourcing vs. Limited Availability of the 3,5-Dichloro Analog

The target compound is commercially available from multiple suppliers at ≥98% purity, including Fluorochem (Product Code F525098, 1 g packaging) and Leyan (Product No. 1193563, 98% purity) . In contrast, the 3,5-dichloro analog (CAS 727386-73-4) has notably fewer active supplier listings in publicly accessible vendor databases; the CymitQuimica listing for the dichloro analog is labeled as 'Discontinued' for the 100 mg format , and ChemSrc indicates no recommended suppliers are currently available for this analog . This supply chain disparity means that researchers selecting the dibromo derivative benefit from competitive pricing, multiple sourcing options, and lower risk of supply interruption.

Procurement Purity Vendor Comparison Supply Chain

Topological Polar Surface Area Parity: TPSA = 47.8 Ų Identical Across Halo-Substituted and Parent Analogs — Differentiation Must Rely on Other Parameters

The computed topological polar surface area (TPSA) of the target compound is 47.8 Ų [1]. This value is determined solely by the nitrogen and oxygen heteroatom count (3 nitrogen atoms + 1 carbonyl oxygen), and is therefore identical for all analogs sharing the 1,2,4-triazole and phenacyl ketone core, regardless of halogen substitution (Br, Cl, or H at the 3- and 5-positions). Consequently, TPSA-based predictions of oral bioavailability or blood-brain barrier penetration do not differentiate between the dibromo derivative and its analogs. This finding underscores that lipophilicity (XLogP3) and molecular weight — not TPSA — are the discriminating physicochemical parameters for selection among in-class candidates.

Polar Surface Area Bioavailability Physicochemical Property

Optimal Research and Industrial Use Cases for 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one Based on Differential Evidence


Sequential Suzuki-Miyaura Diversification for Parallel Library Synthesis of Unsymmetrical 3,5-Diaryl-1,2,4-Triazoles

Medicinal chemistry programs requiring rapid generation of 3,5-diaryl-1,2,4-triazole libraries should select this compound as the preferred starting material. The two C-Br bonds enable sequential, regioselective Suzuki coupling with distinct arylboronic acids — a synthetic strategy experimentally validated for 3,5-dibromo-1,2,4-triazole scaffolds [1] and mechanistically infeasible with non-halogenated or mono-bromo analogs. The lower C-Br bond dissociation energy (~280 kJ/mol) relative to C-Cl (~397 kJ/mol) ensures milder reaction conditions and higher conversion than the dichloro analog . This approach, demonstrated in the voriconazole intermediate patent, provides access to unsymmetrical products that are inaccessible via direct C-H functionalization routes [2].

LC-MS/MS Internal Standard with Distinctive Bromine Isotopic Signature for Quantitative Bioanalysis

Bioanalytical laboratories developing LC-MS/MS methods for triazole-containing analytes can deploy the target compound as an internal standard. Its molecular weight of 344.99 g/mol and characteristic 1:2:1 isotopic triplet from the two bromine atoms provide unambiguous mass separation from analytes lacking bromine or containing chlorine [1]. The 88.91 g/mol mass increment over the dichloro analog (MW 256.08) ensures baseline chromatographic resolution in most reversed-phase methods . Furthermore, the multi-vendor commercial availability at ≥98% purity guarantees consistent quality across analytical batches .

Agrochemical Lead Optimization Starting from a Patent-Validated Fungicide Scaffold

Crop protection R&D teams pursuing triazole-based fungicide discovery can use this compound as a diversification starting point. The triazolyl-alkanone scaffold is explicitly claimed in patent US-4853399-A for microbicidal applications [1], and the 3,5-dibromo derivative offers two synthetic handles for structural elaboration. Unlike the simple 1,2,4-triazole core (which lacks the phenacyl ketone), this compound already incorporates the ketone moiety present in many commercial triazole fungicides. The computed XLogP3 of 3.6 suggests favorable leaf cuticle penetration properties while remaining within the typical agrochemical lipophilicity window . Researchers should note that specific antifungal potency data for the exact 3,5-dibromo compound are not publicly available, necessitating de novo biological evaluation.

Physicochemical Profiling Studies Requiring Controlled Lipophilicity Modulation Across a Matched Analog Series

Physical chemistry and ADME research groups investigating the quantitative impact of halogen substitution on membrane permeability can employ the target compound as the high-logP member of a matched molecular pair series. With XLogP3 = 3.6 [1], it sits at the upper end of the lipophilicity range for this scaffold, approximately 2.1–2.6 log units above the non-halogenated parent. Combining this compound with the parent and dichloro analog creates a three-point lipophilicity gradient while holding TPSA constant at 47.8 Ų across all three compounds . This experimental design isolates the contribution of lipophilicity to permeability, protein binding, or metabolic clearance, making the dibromo compound an essential component of the series.

Quote Request

Request a Quote for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.